4-Propoxy-3-(1H-pyrrol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxy-3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is characterized by the presence of a pyrrole ring attached to a benzoic acid moiety, with a propoxy group at the 4-position of the benzene ring . It is primarily used as a research chemical and a building block in organic synthesis .
Preparation Methods
The synthesis of 4-Propoxy-3-(1H-pyrrol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid, pyrrole, and propyl bromide.
Reaction Conditions: The synthesis involves the alkylation of 4-hydroxybenzoic acid with propyl bromide to form 4-propoxybenzoic acid.
Industrial Production: Industrial production methods may involve bulk custom synthesis and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Propoxy-3-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Propoxy-3-(1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Propoxy-3-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Propoxy-3-(1H-pyrrol-1-yl)benzoic acid can be compared with other similar compounds:
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-propoxy-3-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-9-18-13-6-5-11(14(16)17)10-12(13)15-7-3-4-8-15/h3-8,10H,2,9H2,1H3,(H,16,17) |
InChI Key |
KLEVMZHRJPQGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.